2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of nitrobenzenes This compound features a benzamide core substituted with chloro and nitro groups, as well as a phenylsulfonyl-tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The chloro group is introduced via chlorination, often using thionyl chloride or phosphorus pentachloride.
Formation of Tetrahydroquinoline: The tetrahydroquinoline moiety is synthesized separately through a cyclization reaction involving aniline derivatives and aldehydes under acidic conditions.
Sulfonylation: The phenylsulfonyl group is added using sulfonyl chloride in the presence of a base like pyridine.
Coupling Reaction: Finally, the tetrahydroquinoline derivative is coupled with the chloronitrobenzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The tetrahydroquinoline ring can be oxidized to quinoline using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Reduction: 2-chloro-5-amino-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinoline derivatives.
Scientific Research Applications
2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The phenylsulfonyl group is known to enhance binding affinity to protein targets, while the nitro and chloro groups can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: Lacks the tetrahydroquinoline and phenylsulfonyl groups, making it less complex.
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Does not have the chloro and nitro substitutions.
2-chloro-5-nitrobenzamide: A simpler structure without the tetrahydroquinoline and phenylsulfonyl groups.
Uniqueness
The uniqueness of 2-chloro-5-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide lies in its multi-functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The combination of nitro, chloro, phenylsulfonyl, and tetrahydroquinoline moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O5S/c23-20-11-10-17(26(28)29)14-19(20)22(27)24-16-9-8-15-5-4-12-25(21(15)13-16)32(30,31)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIYDEFYDMAQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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